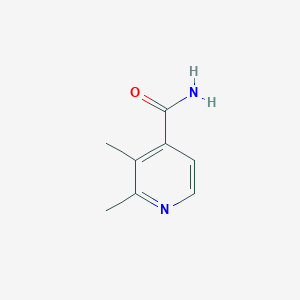
2,3-Dimethylisonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylisonicotinamide is an organic compound that belongs to the class of isonicotinamides It is a derivative of isonicotinic acid, where the amide group is substituted at the 4-position of the pyridine ring, and two methyl groups are attached at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylisonicotinamide typically involves the reaction of 2,3-dimethylisonicotinic acid with ammonia or an amine under suitable conditions. One common method is the amidation reaction, where the carboxylic acid group of 2,3-dimethylisonicotinic acid reacts with ammonia in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the amide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the continuous feeding of 2,3-dimethylisonicotinic acid and ammonia into the reactor, where the reaction occurs under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dimethylisonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: The methyl groups at the 2 and 3 positions can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid); reactions are usually conducted in the presence of a catalyst or under acidic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,3-Dimethylisonicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties. It is also studied for its role in modulating certain biochemical pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethylisonicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biochemical processes. For example, it may inhibit certain bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators. This action is mediated through its interaction with signaling molecules and transcription factors.
Comparación Con Compuestos Similares
2,3-Dimethylisonicotinamide can be compared with other similar compounds such as:
Nicotinamide: Unlike this compound, nicotinamide has the amide group at the 3-position of the pyridine ring. Nicotinamide is widely known for its role in cellular metabolism and as a form of vitamin B3.
Isonicotinamide: This compound has the amide group at the 4-position but lacks the methyl substitutions at the 2 and 3 positions. Isonicotinamide is used in the synthesis of coordination compounds and as a ligand in metal-organic frameworks.
N,N-Diethylnicotinamide: This derivative has ethyl groups attached to the nitrogen atom of the amide group. It is used as a ligand in the preparation of metal complexes and has applications in medicinal chemistry.
Uniqueness of this compound: The presence of methyl groups at the 2 and 3 positions of the pyridine ring in this compound imparts unique chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C8H10N2O |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
2,3-dimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C8H10N2O/c1-5-6(2)10-4-3-7(5)8(9)11/h3-4H,1-2H3,(H2,9,11) |
Clave InChI |
YLSFKRCYORPKKV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1C)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


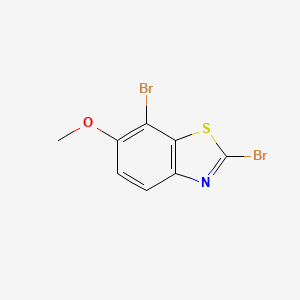
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate](/img/structure/B13661648.png)
![Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/structure/B13661656.png)
![5-bromo-2-chloro-4-methyl-1H-benzo[d]imidazole](/img/structure/B13661668.png)
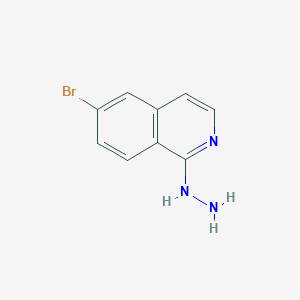
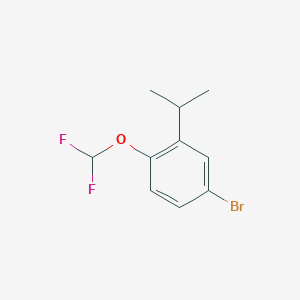

![(R)-(3-Amino-1-piperidinyl)[2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl]methanone](/img/structure/B13661696.png)

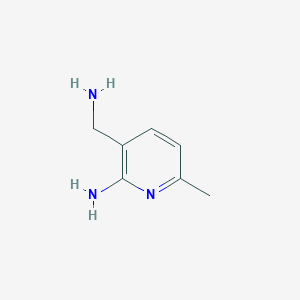

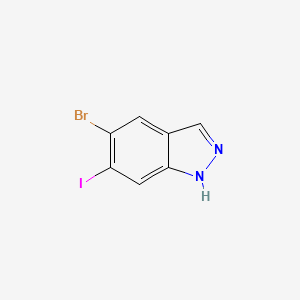
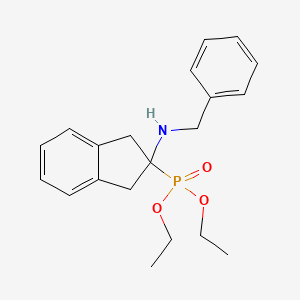
![3-[4-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B13661731.png)
